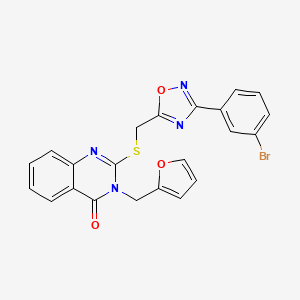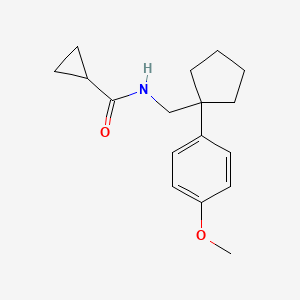
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively bind to androgen receptors in skeletal muscle tissue, leading to increased muscle mass and strength without causing the negative side effects associated with anabolic steroids.
作用机制
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide selectively binds to androgen receptors in skeletal muscle tissue, leading to increased protein synthesis and muscle growth. This compound has also been shown to have a positive effect on bone density and strength, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone tissue, this compound has also been shown to have a positive effect on lipid metabolism and insulin sensitivity. This compound has been shown to decrease levels of LDL cholesterol and triglycerides while increasing levels of HDL cholesterol. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide in laboratory experiments is its selectivity for androgen receptors in skeletal muscle tissue. This allows researchers to study the effects of androgen receptor activation specifically in muscle tissue without the negative side effects associated with anabolic steroids. However, one limitation of using this compound in laboratory experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
未来方向
There are several potential future directions for research on N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide. One area of interest is the potential use of this compound in the treatment of sarcopenia, a condition characterized by age-related muscle loss. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential use in combination with other therapies for muscle wasting diseases and other conditions. Finally, there is interest in developing more potent and selective SARMs with improved pharmacokinetic properties for use in clinical settings.
合成方法
The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide involves the reaction of 4-methoxyphenylacetic acid with cyclopentanone in the presence of sodium hydride to form the intermediate cyclopentyl ketone. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of triethylamine to yield the final product, this compound.
科学研究应用
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of muscle wasting diseases, osteoporosis, and other conditions that result in muscle loss. In preclinical studies, this compound has been shown to increase muscle mass and strength in animal models without causing negative effects on the prostate or other tissues.
安全和危害
属性
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXASQGRXFHXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2951042.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2951043.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2951047.png)
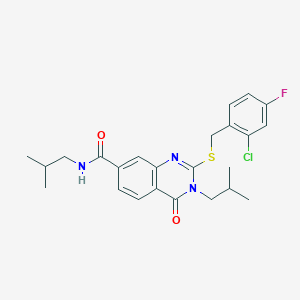
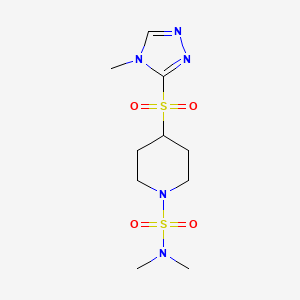
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2951050.png)
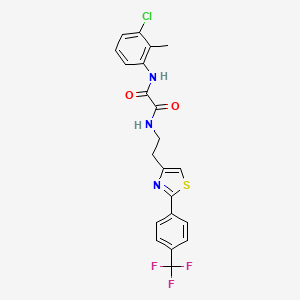
![5-Chloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2951054.png)
![2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2951056.png)
![3-methyl-N-(2-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}-1H-indol-3-yl)benzamide](/img/structure/B2951058.png)
![{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B2951059.png)
